3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one
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Description
3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H21NO5 and its molecular weight is 391.423. The purity is usually 95%.
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Biological Activity
The compound 3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one (CAS Number: 2097917-61-6) is a synthetic derivative that combines structural elements of benzofuran and chromenone. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H21NO5 with a molecular weight of approximately 391.4 g/mol. The structure features a chromenone core substituted with a pyrrolidine ring and a benzofuran moiety, which are known for their diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C23H21NO5 |
Molecular Weight | 391.4 g/mol |
CAS Number | 2097917-61-6 |
SMILES Representation | COc1cccc2cc(C(=O)N3CCC(c4ccc5c(c4)CCO5)C3)c(=O)oc12 |
Antitumor Activity
Research indicates that compounds related to benzofuran and chromenone structures exhibit significant antitumor properties. In studies evaluating similar dihydrobenzofuran derivatives, it was found that these compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of approximately 10 nM against leukemia and breast cancer cell lines, indicating potent cytotoxicity .
The proposed mechanism involves the interaction of the compound with tubulin at the colchicine binding site, leading to disrupted mitotic processes in cancer cells. This action can result in cell cycle arrest and subsequent apoptosis. The structure–activity relationship (SAR) studies suggest that modifications to the benzofuran moiety significantly affect biological activity, emphasizing the importance of specific substitutions for enhanced efficacy .
Antioxidant Properties
In addition to its anticancer effects, compounds with similar structures have been noted for their antioxidant capabilities. These properties may contribute to their overall therapeutic potential by mitigating oxidative stress within cells, which is often elevated in cancerous tissues .
Case Studies
-
Study on Anticancer Efficacy :
A study involving various dihydrobenzofuran derivatives reported that compounds with structural similarities to our target compound exhibited significant inhibition of tumor growth in vitro. The most effective analogs had IC50 values ranging from 0.83 µM to 7.06 µM against MCF-7 breast cancer cells . -
Mechanistic Insights :
Further investigations into the mechanism revealed that certain modifications could enhance binding affinity to tubulin, thereby increasing cytotoxic effects. For example, methylation at specific positions on the benzofuran ring was shown to improve activity compared to unmodified counterparts .
Properties
IUPAC Name |
3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-20-4-2-3-16-12-18(23(26)29-21(16)20)22(25)24-9-7-17(13-24)14-5-6-19-15(11-14)8-10-28-19/h2-6,11-12,17H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZZWMLNZHUHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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